REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].[C:12](Cl)(=[O:17])[CH2:13][CH2:14][CH2:15][CH3:16]>CCOCC>[C:12]([CH:4]([C:5]([CH3:7])=[O:6])[C:3]([O:9][CH2:10][CH3:11])=[O:8])(=[O:17])[CH2:13][CH2:14][CH2:15][CH3:16] |f:0.1|
|
Name
|
|
Quantity
|
39.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
107.5 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
DISTILLATION
|
Details
|
into distilled water (500 ml.)
|
Type
|
CUSTOM
|
Details
|
the ether layer was separated off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The ether was removed
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)(=O)C(C(=O)OCC)C(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 142 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |